1-(Bicyclo[1.1.1]pentan-1-yl)piperazine 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 2167346-89-4
VCID: VC2979362
InChI: InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2
SMILES: C1CN(CCN1)C23CC(C2)C3
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine

CAS No.: 2167346-89-4

Cat. No.: VC2979362

Molecular Formula: C9H16N2

Molecular Weight: 152.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine - 2167346-89-4

Specification

CAS No. 2167346-89-4
Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
IUPAC Name 1-(1-bicyclo[1.1.1]pentanyl)piperazine
Standard InChI InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2
Standard InChI Key FVGWKOUTWIUQRL-UHFFFAOYSA-N
SMILES C1CN(CCN1)C23CC(C2)C3
Canonical SMILES C1CN(CCN1)C23CC(C2)C3

Introduction

Chemical Structure and Properties

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine features a bicyclo[1.1.1]pentane framework connected to a piperazine ring. The rigid bicyclic structure provides unique three-dimensional characteristics that differentiate it from planar aromatic systems commonly used in drug design.

Chemical Identifiers and Basic Properties

The compound can be identified through various chemical identifiers and has specific physical and chemical properties as outlined in the table below:

PropertyValue
CAS Number2167346-89-4
Molecular FormulaC₉H₁₆N₂
Molecular Weight152.24 g/mol
SMILESC1CN(CCN1)C23CC(C2)C3
InChIInChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2
InChIKeyFVGWKOUTWIUQRL-UHFFFAOYSA-N

The compound's structure provides a rigid framework through its bicyclo[1.1.1]pentane moiety, which can enhance binding affinity to biological targets. The piperazine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound's binding to molecular targets.

Analytical Properties

Mass spectrometry data is valuable for analytical identification of this compound. The following table presents predicted collision cross section data for various adducts of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine:

Adductm/zPredicted CCS (Ų)
[M+H]+153.13863142.5
[M+Na]+175.12057140.0
[M+NH4]+170.16517141.9
[M+K]+191.09451138.5
[M-H]-151.12407136.4
[M+Na-2H]-173.10602139.2
[M]+152.13080137.7
[M]-152.13190137.7

These cross-section values can help in identifying and characterizing the compound in analytical studies .

Synthesis Methods

The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine presents unique challenges due to the strained nature of the bicyclo[1.1.1]pentane system. Several methodologies have been developed to overcome these challenges.

Light-Enabled and Radical Processes

The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine can be achieved through various methodologies, including light-enabled reactions and radical processes. These methods facilitate the formation of bicyclo[1.1.1]pentane derivatives without the need for traditional catalysts, making them more environmentally friendly and scalable.

Flow chemistry techniques have been demonstrated to significantly improve yields while maintaining purity levels suitable for further transformations. This approach is particularly valuable for scaling up the synthesis process, which is essential for advancing these compounds to clinical candidates.

Large-Scale Synthesis Approaches

Recent advances in large-scale synthesis of bicyclo[1.1.1]pentane derivatives have been significant. A notable achievement is the development of in-flow photochemical reactions for constructing the bicyclo[1.1.1]pentane core. For example, researchers have reported a flow photochemical addition of propellane to diacetyl that allows construction of the bicyclo[1.1.1]pentane core on a 1 kg scale within 1 day .

This approach eliminates the need for mercury lamps and quartz vessels, making it more practical for large-scale production. The resulting intermediate can be further transformed through haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as a valuable precursor for various derivatives, including 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine .

Applications in Medicinal Chemistry

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine has significant applications in medicinal chemistry, particularly as a bioisostere for aromatic compounds.

Bioisosteric Replacement

The bicyclo[1.1.1]pentane motif has emerged as a valuable bioisostere for phenyl rings and tert-butyl groups in drug development. This substitution can lead to several improvements in drug properties:

  • Enhanced solubility compared to aromatic counterparts

  • Reduced non-specific binding, leading to improved selectivity

  • Altered metabolic profiles, potentially improving pharmacokinetic properties

  • Increased three-dimensionality of molecules

  • Function as a rigid spacer compared to phenyl congeners

These advantages make 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine and related compounds increasingly important in modern drug design.

Pharmaceutical Applications

The unique structural features of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine make it valuable in various pharmaceutical applications. Major pharmaceutical companies, including Pfizer, Bristol-Myers Squibb, and Cephalon, have incorporated the bicyclo[1.1.1]pentane motif in their lead compounds .

The compound's mechanism of action typically involves interaction with biological targets such as receptors or enzymes, where the rigid framework of bicyclo[1.1.1]pentane can enhance binding affinity. The piperazine moiety, with its basic nitrogen atoms, can participate in hydrogen bonding and other interactions with target proteins, further enhancing the compound's biological activity.

Related Compounds

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine Hydrochloride

The hydrochloride salt of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine represents an important derivative with improved stability and solubility characteristics for research applications:

PropertyValue
CAS Number2187435-44-3
Molecular FormulaC₉H₁₇ClN₂
Molecular Weight188.7 g/mol
IUPAC Name1-(1-bicyclo[1.1.1]pentanyl)piperazine;hydrochloride
Standard InChIInChI=1S/C9H16N2.ClH/c1-3-11(4-2-10-1)9-5-8(6-9)7-9;/h8,10H,1-7H2;1H
Standard InChIKeyPWDYZGBPDXAFIM-UHFFFAOYSA-N
SMILESC1CN(CCN1)C23CC(C2)C3.Cl

This salt form is particularly useful in research settings where improved solubility in aqueous media is required .

Other Related Bicyclo[1.1.1]pentane Derivatives

Several other related compounds sharing the bicyclo[1.1.1]pentane scaffold have been synthesized and studied:

  • 3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine (CAS: 1936444-74-4)

  • Various 3-iodobicyclo[1.1.1]pentane-1-carboxamides, which serve as valuable synthetic intermediates

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its derivatives, which can be transformed into various functionalized building blocks

These compounds expand the chemical space around the bicyclo[1.1.1]pentane scaffold, providing diverse options for medicinal chemistry applications.

Current Research and Future Directions

Research on 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine and related bicyclo[1.1.1]pentane derivatives continues to evolve, with several promising directions.

Synthetic Advances

Recent studies have highlighted the scalability of synthesizing bicyclo[1.1.1]pentane derivatives, which is crucial for advancing these compounds to clinical candidates. Flow chemistry approaches have significantly improved the accessibility of these compounds, making them more feasible for larger-scale applications .

Future synthetic efforts may focus on developing even more efficient and environmentally friendly methods for constructing the bicyclo[1.1.1]pentane scaffold and introducing various functional groups.

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